4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
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Overview
Description
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole is a chemical compound that features a thiazole ring substituted with a chloronitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole typically involves the nucleophilic substitution reaction of 2-chloro-4-nitrophenol with a thiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Reduction: Amino-substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiazole ring can also participate in binding to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-4-nitrophenoxy)methyl]thiazole
- Methyl (4-chloro-2-nitrophenoxy)acetate
- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
Uniqueness
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications.
Properties
CAS No. |
833474-41-2 |
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Molecular Formula |
C10H7ClN2O3S |
Molecular Weight |
270.69 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H7ClN2O3S/c11-9-3-8(13(14)15)1-2-10(9)16-4-7-5-17-6-12-7/h1-3,5-6H,4H2 |
InChI Key |
COFSJOCNSWVNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=CSC=N2 |
Origin of Product |
United States |
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